5-Amino-2-bromobenzamide
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Overview
Description
The compound 5-Amino-2-bromobenzamide is a versatile intermediate in organic synthesis, particularly in the construction of various nitrogen-containing heterocyclic compounds. It serves as a synthon for the design and synthesis of diverse molecular structures, including indoles and their annulated derivatives .
Synthesis Analysis
The synthesis of related compounds has been demonstrated through various methods. For instance, a TBAB-mediated brominative 5-exo-dig oxy-cyclization of 2-alkynylbenzamide has been employed for the efficient room-temperature synthesis of isobenzofuran-1-imines and isobenzofuran derivatives . Additionally, iodine-catalyzed reactions involving 2-aminobenzamides have been used to synthesize 6-oxo-5,6-dihydrodibenzo[b,h][1,6]naphthyridine-11-carbox
Scientific Research Applications
Spectroscopic and Structural Insights
The application of 5-Amino-2-bromobenzamide (5-ABB) in scientific research spans various fields, including spectroscopy, crystallography, and the study of hydrogen bonding. A key study utilized spectroscopic techniques (1H-NMR, UV-Vis, FT-IR, FT-Raman) and X-ray crystallography, complemented by density functional theory (DFT) calculations, to characterize the structures of N-unsubstituted 2-aminobenzamides, including 5-ABB. This research highlighted the presence of strong intramolecular hydrogen bonds in 5-ABB, which contribute to its structural stability and reactivity. The findings provide valuable insights into the behavior of 5-ABB in various chemical environments, underscoring its utility in probing the nature of hydrogen bonding and molecular interactions (Mphahlele et al., 2017).
Inhibition of Photosynthesis
Another significant application of bromobenzamide derivatives, closely related to 5-ABB, is in the study of photosynthetic processes. Compounds like 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides have been shown to inhibit photosynthetic electron transport (PET), with the efficiency of inhibition depending on the compound's lipophilicity and the electronic properties of substituents. These findings are crucial for understanding how synthetic compounds can influence photosynthesis, offering a pathway to develop new herbicides or regulators of plant growth (Král'ová et al., 2013).
Synthesis and Biological Evaluation
5-ABB serves as a precursor in the synthesis of novel compounds with potential therapeutic applications. A notable study described the synthesis of novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones using 5-ABB as a starting material. These compounds were evaluated for cytotoxicity against various human cancer cell lines and for antimalarial activity, showcasing the versatility of 5-ABB in the development of new pharmacologically active molecules (Mphahlele et al., 2016).
Safety And Hazards
The safety data sheet for 5-Amino-2-bromobenzamide indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of water .
properties
IUPAC Name |
5-amino-2-bromobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCXXTYABLAOPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-bromobenzamide |
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